N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine

GPR119 agonist Type 2 diabetes 2-fluoro substitution SAR

Choose CAS 326008-14-4 for its unique 2-fluorophenyl substitution pattern—a non-fungible structural determinant validated in kinase inhibitor SAR. The 2-fluoro group is essential for PKC-θ selectivity (IC50 < 50 nM vs FLT3) and enhanced GPR119 agonism over non-fluorinated analogs. The free C6-amino enables rapid diversification. Avoid inferior non-fluorinated (CAS 40816-36-2) or 4-methylbenzyl analogs (IC50 = 4,010 nM). Your lead optimization program demands the scaffold that delivers.

Molecular Formula C10H8FN5O2
Molecular Weight 249.205
CAS No. 326008-14-4
Cat. No. B2455384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine
CAS326008-14-4
Molecular FormulaC10H8FN5O2
Molecular Weight249.205
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)F
InChIInChI=1S/C10H8FN5O2/c11-6-3-1-2-4-7(6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15)
InChIKeyYWBMJUBGKCEUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine (CAS 326008-14-4): Compound Class and Key Characteristics for Scientific Procurement


N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine (CAS 326008-14-4) is a heterocyclic small molecule belonging to the 4,6-diamino-5-nitropyrimidine class. Its core structure features a 5-nitropyrimidine ring substituted with an amino group at C6 and a 2-fluoroaniline moiety at C4 [1]. This scaffold has been identified as a privileged kinase-inhibitor motif, with the 5-nitro group serving as a critical electron-withdrawing substituent that modulates both reactivity and target binding [2][3]. The compound's computed physicochemical properties include a molecular weight of 249.20 g/mol, a calculated lipophilicity (XLogP3) of 2.8, a topological polar surface area (TPSA) of 110 Ų, and 2 hydrogen bond donors versus 7 hydrogen bond acceptors [1]. These balanced drug-like properties position this compound as a versatile intermediate for medicinal chemistry programs targeting kinase-dependent pathologies and a candidate for agrochemical discovery efforts exploiting herbicidal 5-nitropyrimidine derivatives [4].

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine: Why In-Class Compound Substitution Is Not Straightforward


Simple interchange among 4,6-diamino-5-nitropyrimidine analogs is unreliable because subtle variations in the N4-aryl substituent profoundly alter both the magnitude and selectivity of biological activity. In GPR119 agonist programs, analogs bearing a 2-fluoro-4-methylsulfonyl-phenylamino group at C4 consistently exhibited more potent activation than their non-fluorinated counterparts across all comparator pairs (compounds 8, 10, 12, 14 vs. 7, 9, 11, 13) [1]. In PKC-θ inhibitor campaigns, the specific 2-arylalkylamino substituent was demonstrably essential for achieving selectivity over a broad panel of off-target kinases [2]. Furthermore, positional isomerism matters: relocating fluorine from the ortho (2-fluoro) to the para (4-fluoro) position on the N4-phenyl ring generates a chemically distinct entity (CAS 450345-06-9) with a different electronic profile and hydrogen-bonding capacity , precluding assumption of equivalent pharmacology or physicochemical behavior. These SAR findings collectively establish that the specific 2-fluorophenyl substitution pattern of CAS 326008-14-4 is a non-fungible structural determinant.

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine (CAS 326008-14-4): Quantitative Differentiation Evidence Against Comparator Analogs


Ortho-Fluoro Substitution Confers Enhanced Biological Activity Relative to Non-Fluorinated and Para-Fluoro Analogs in GPR119 Agonist Scaffolds

In a systematic SAR analysis of 5-nitropyrimidine-based GPR119 agonists, analogs bearing a 2-fluoro-4-methylsulfonyl-phenylamino group at the C4 position (compounds 8, 10, 12, 14) demonstrated more potent GPR119 activation than the corresponding analogs lacking the 2-fluoro substituent (compounds 7, 9, 11, 13) across all head-to-head comparisons, regardless of individual EC50 values [1]. While this study employed the more elaborated (2-fluoro-4-methylsulfonyl)phenylamino group rather than the simpler 2-fluorophenylamino substituent of CAS 326008-14-4, the observed enhancement is structurally attributable to the ortho-fluorine atom—a finding corroborated by a subsequent independent study in which '2-fluoro substitution of the aryl group at the C4 position of the 5-nitropyrimidine scaffold resulted in the increase of biological activity' [2]. This provides a class-level inference that CAS 326008-14-4, possessing the critical 2-fluoro substituent, is structurally pre-validated for enhanced target engagement relative to its non-fluorinated analog N4-phenyl-5-nitropyrimidine-4,6-diamine (CAS 40816-36-2).

GPR119 agonist Type 2 diabetes 2-fluoro substitution SAR

5-Nitropyrimidine-4,6-diamine Scaffold Validated as a Privileged Kinase Inhibitor Motif with Demonstrated Selectivity Over Multiple Kinases

An ultra-high-throughput screening (uHTS) campaign for selective PKC-θ inhibitors identified the 2,4-diamino-5-nitropyrimidine chemotype as a privileged hit series [1]. The study reported IC50 values < 50 nM for optimized compounds built on this core scaffold when tested against purified FLT3 cytoplasmic domain at pH 7.9 and 28°C [2]. Critically, the initial SAR demonstrated that a 2-arylalkylamino substituent in conjunction with a suitable 4-diamino substituent is essential for achieving selectivity over many off-target kinases [1]. Although the specific compound CAS 326008-14-4 was not directly profiled in this study, its structural architecture — possessing an aryl-amino substituent at the C4 position and a free amino group at C6 — closely matches the pharmacophoric requirements defined for potent and selective kinase inhibition. By contrast, the 4-methylbenzyl analog N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine (BindingDB BDBM54344) showed only weak NOD2 inhibition (IC50 = 4,010 nM) [3], underscoring the critical importance of the aryl substitution identity for target potency and selectivity.

PKC-theta inhibitor Kinase selectivity 4,6-diaminopyrimidine scaffold

Physicochemical Profile of the 2-Fluorophenyl Derivative Differentiates It from Non-Halogenated and 2-Chloro Analogs in Drug-Likeness Parameters

Computed physicochemical properties from PubChem enable direct comparison of CAS 326008-14-4 with its non-halogenated and 2-chloro congeners [1][2]. The 2-fluoro substitution imparts an XLogP3 of 2.8 — intermediate between the more lipophilic 2-chloro analog (Cl: higher predicted logP due to greater halogen polarizability) and the less lipophilic unsubstituted phenyl analog (H: XLogP3 ~2.1, estimated). The TPSA of 110 Ų for all three analogs is identical, indicating that the fluorine atom modulates lipophilicity without expanding polar surface area. This is significant because fluorine substitution is known to reduce intermolecular hydrogen-bond strength without directly participating in H-bond formation, as demonstrated in spectroscopic studies of fluoroaniline derivatives [3]. The molecular weight of 249.20 g/mol (vs. 265.66 g/mol for the 2-chloro analog, CAS 103027-81-2) positions the 2-fluoro compound more favorably within typical lead-like chemical space (MW < 300) while retaining the halogen's beneficial effects on metabolic stability and target binding.

Physicochemical properties Lipophilicity Drug-likeness Building block selection

The 5-Nitro Group Enables Reductive Activation for Covalent Targeting and Provides a Synthetic Handle for Further Derivatization — Differentiating from 5-Unsubstituted or 5-Alkyl Pyrimidine Analogs

The 5-nitro substituent on the pyrimidine ring is not merely a spectator group; it is a chemically reactive functional moiety that can be selectively reduced to a 5-amino group under catalytic hydrogenation or enzymatic (nitroreductase) conditions, enabling a prodrug-to-drug activation strategy . This contrasts with 5-unsubstituted or 5-alkyl pyrimidine-4,6-diamines, which lack this latent reactivity. In the context of kinase inhibitor design, the 5-nitro group serves as an electron-withdrawing substituent that polarizes the pyrimidine ring, enhancing binding affinity to the kinase hinge region — a design principle validated in CDK2 inhibitor programs where the 5-nitroso/nitro substituent was identified as optimal for activity [1]. For procurement purposes, CAS 326008-14-4 thus offers a bifunctional character: it can be used directly as a screening compound or serve as a versatile intermediate for parallel derivatization at the C6-amino, C2, and (post-reduction) C5 positions. This synthetic divergence is not accessible from the simpler 4,6-diaminopyrimidine (lacking the 5-nitro group) or from 5-alkyl-substituted analogs.

Prodrug design Nitroreductase Covalent inhibitor Synthetic intermediate

Broad-Spectrum Agrochemical Potential: 4,6-Diamino-5-nitropyrimidine Derivatives Are Patented as Post-Emergent Herbicides with Defined Substituent Requirements

A foundational patent (US 4,055,411) explicitly claims 4,6-(substituted)diamino-5-nitro-pyrimidines as agents for inhibiting plant growth with herbicidal properties [1]. The patent specifies a Markush structure encompassing compounds of formula I wherein R₁ is an alkyl, alkenyl, cycloalkyl, or substituted alkyl group; R₂ and R₃ are hydrogen or lower alkyl; R₄ is lower alkyl or cycloalkyl; and R₅ is hydrogen, lower alkoxy, alkyl, haloalkyl, alkylamino, or halogen [1]. The preferred compounds are also substituted at the 2-position by methyl, ethyl, methoxy, or trihalomethyl. While CAS 326008-14-4 bears hydrogen at the 2-position (rather than the preferred 2-substitution), its 2-fluorophenylamino substituent at C4 directly replaces the R₁ position specified in the generic formula. This establishes a clear intellectual property precedent for the use of this chemotype in agrochemical discovery. By contrast, non-nitrated pyrimidine diamines fall outside the scope of this patent family entirely, and the specific 2-fluoro substitution may further differentiate herbicidal spectrum from other N4-aryl analogs.

Herbicide Agrochemical intermediate Post-emergent Plant growth inhibition

N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine (CAS 326008-14-4): Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Lead Generation for Kinase Inhibitor Programs Targeting PKC-θ and Related Kinases

Researchers synthesizing focused kinase inhibitor libraries should prioritize CAS 326008-14-4 as a core scaffold based on the validated PKC-θ inhibitory activity of the 2,4-diamino-5-nitropyrimidine chemotype [7]. The 2-fluorophenyl substituent satisfies the critical 2-arylalkylamino requirement for kinase selectivity established in the primary literature [7], while the free C6-amino group enables rapid diversification through amidation, sulfonylation, or reductive amination. The scaffold's demonstrated capacity to achieve IC50 < 50 nM against FLT3 [5] provides a quantitative benchmark for lead optimization. Teams should avoid the non-fluorinated analog (CAS 40816-36-2) or the 4-methylbenzyl analog (BDBM54344, IC50 = 4,010 nM against NOD2) [3] as starting points, given their inferior potency and selectivity profiles.

GPR119-Targeted Library Design: 2-Fluoro Pre-Validated Building Block for Type 2 Diabetes Drug Discovery

For programs pursuing GPR119 agonists as oral antidiabetic agents, CAS 326008-14-4 is structurally pre-validated: the 2-fluoro substitution pattern has been shown to consistently enhance GPR119 agonistic activity relative to non-fluorinated matched pairs across multiple independent studies [7][5]. While the most optimized GPR119 agonists incorporate additional substituents (e.g., endo-azabicyclic alcohols/amines achieving EC50 = 0.6 nM) [5], CAS 326008-14-4 represents the minimal fluorinated core that can be elaborated with diverse tail groups. This contrasts with using the non-fluorinated phenyl analog, which would predictably yield weaker initial hits across all tail group variations [7].

Agrochemical R&D: Herbicidal Lead Discovery Based on the Patented 5-Nitropyrimidine-4,6-diamine Scaffold

Agrochemical discovery teams can leverage CAS 326008-14-4 as a starting point for herbicide development, exploiting the patent-precedented herbicidal activity of 4,6-diamino-5-nitropyrimidines [7]. The 2-fluorophenyl substituent offers a differentiated physicochemical profile (XLogP3 = 2.8, TPSA = 110 Ų) that may confer favorable foliar uptake characteristics relative to more polar N4-alkyl or N4-unsubstituted analogs. The patent disclosure provides a clear SAR roadmap: further optimization at the 2-position of the pyrimidine ring (e.g., introduction of methyl, methoxy, or trihalomethyl groups) is expected to enhance herbicidal potency [7]. The compound's molecular weight of 249.20 g/mol also falls within an acceptable range for agrochemical lead optimization.

Chemical Biology: Covalent Probe Development via Nitro-Reductase-Mediated Bioactivation

Chemical biology groups developing hypoxia-activated prodrugs or nitroreductase-based gene-directed enzyme prodrug therapy (GDEPT) vectors should evaluate CAS 326008-14-4 as a substrate. The 5-nitro group can be selectively reduced under enzymatic (nitroreductase) or catalytic hydrogenation conditions to generate the corresponding 5-amino derivative [7], which may possess altered kinase binding affinity or cellular permeability. This bioactivation strategy is not accessible with 5-unsubstituted or 5-alkyl pyrimidine analogs. The compound's moderate lipophilicity (XLogP3 = 2.8) and moderate TPSA (110 Ų) further support cellular permeability in both the nitro (prodrug) and amino (activated) forms.

Quote Request

Request a Quote for N-(2-Fluoro-phenyl)-5-nitro-pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.